REACTION_CXSMILES
|
O[Li].O.[CH2:4]([O:9][C:10]1[CH:11]=[C:12]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:13]([O:15]CCC(C)C)=[O:14])[CH2:5][CH:6]([CH3:8])[CH3:7].Cl>O.CO.C1COCC1>[CH2:4]([O:9][C:10]1[CH:11]=[C:12]([CH:21]=[C:22]([N+:24]([O-:26])=[O:25])[CH:23]=1)[C:13]([OH:15])=[O:14])[CH2:5][CH:6]([CH3:8])[CH3:7] |f:0.1|
|
Name
|
9
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)OC=1C=C(C(=O)OCCC(C)C)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
it was stirred at r.t. for 20 h, during this time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)OC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |